molecular formula C8H8N2O5 B8791705 7-Hydroxy-6-methyl-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one CAS No. 1303510-26-0

7-Hydroxy-6-methyl-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one

Cat. No. B8791705
M. Wt: 212.16 g/mol
InChI Key: NRIHCWHCGZQSBN-UHFFFAOYSA-N
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Patent
US08466289B2

Procedure details

2-Nitromethylene-oxazolidine (3 g, 23.0 mmol) was added portion wise to a stirred solution of 2-methyl-malonic acid bis-(2,4,6-trichloro-phenyl) ester (12 g, 25.15 mmol) in Xylene (50 mL) under nitrogen atmosphere over a period of 1 hour at 125° C. The resulting mixture was heated to 125° C. for 5 hours. The reaction mixture was monitored by TLC (50% ethylacetate in hexane). The reaction mixture was concentrated and the concentrate was purified by column chromatography on silica gel (60% ethylacetate in hexane) to afford 1.5 g of the product (30% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
30%

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]=[C:5]1[NH:9][CH2:8][CH2:7][O:6]1)([O-:3])=[O:2].ClC1C=C(Cl)C=C(Cl)C=1[O:19][C:20](=O)[CH:21]([CH3:34])[C:22](OC1C(Cl)=CC(Cl)=CC=1Cl)=[O:23].C(OC(=O)C)C>C1(C)C(C)=CC=CC=1.CCCCCC>[OH:23][C:22]1[C:4]([N+:1]([O-:3])=[O:2])=[C:5]2[O:6][CH2:7][CH2:8][N:9]2[C:20](=[O:19])[C:21]=1[CH3:34]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C=C1OCCN1
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)OC(C(C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the concentrate was purified by column chromatography on silica gel (60% ethylacetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=C2N(C(C1C)=O)CCO2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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